molecular formula C14H12N6O2 B2751784 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 81147-02-6

9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2751784
CAS No.: 81147-02-6
M. Wt: 296.29
InChI Key: SNJAIWGPSMKOSM-UHFFFAOYSA-N
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Description

9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione (CID 3064960) is a fused heterocyclic compound with the molecular formula C16H16N6O2 and a molecular weight of 324.34 g/mol . This purino-triazine-dione derivative features a complex ring system, which is of significant interest in medicinal chemistry for the development of novel bioactive molecules. Compounds based on the 1,2,4-triazine scaffold are extensively investigated for their diverse biological activities, which include potential anticancer properties . Research into structurally similar 1,2,4-triazine derivatives has demonstrated potent cytotoxic effects against human cancer cell lines, such as breast cancer MCF-7 and MDA-MB-231 cells, in vitro . The purine and triazine heterocycles are known to mimic nucleotide structures, allowing them to interact with various enzymatic targets, including kinases and other purine-binding proteins . This product is provided for research purposes to support the exploration of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c1-19-11-10(12(21)16-14(19)22)20-7-9(17-18-13(20)15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,18)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJAIWGPSMKOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of microwave-assisted synthesis has been reported to be effective in producing triazine derivatives . Additionally, solid-phase synthesis and metal-based reactions are also employed to obtain this compound . Industrial production methods may involve multicomponent one-pot reactions, which are advantageous due to their efficiency and high yield .

Chemical Reactions Analysis

Oxidation Reactions

The dihydro-purine moiety in this compound undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Product : Formation of the fully aromatic purino-triazine derivative via dehydrogenation .

  • Mechanism : Two-electron oxidation of the 1,4-dihydropurine ring to generate a planar aromatic system.

Key Study : Oxidation of structurally analogous triazino-purine derivatives with KMnO₄ yielded dehydro products confirmed by IR and NMR spectroscopy.

Substitution Reactions

The triazine ring and phenyl group participate in nucleophilic and electrophilic substitutions:

Electrophilic Aromatic Substitution (Phenyl Ring)

  • Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).

  • Products : Nitro- or chloro-substituted derivatives at the para position of the phenyl group .

  • Conditions : Room temperature, 6–12 hours.

Nucleophilic Substitution (Triazine Ring)

  • Reagents : Amines (e.g., aniline), thiols.

  • Products : Amino- or thiol-substituted triazines at the C-2 position .

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups on the triazine .

Example : Reaction with 3-aminobenzotrifluoride under basic conditions yielded a substituted triazine with enhanced PDK1 inhibitory activity (IC₅₀ = 78.2 µM) .

Cyclization Reactions

Intramolecular cyclization has been observed under microwave-assisted conditions:

  • Reagent : POCl₃ or PCl₅.

  • Product : Formation of fused triazino[2,3-a]quinazoline derivatives .

  • Conditions : Microwave irradiation (150°C, 30 min) .

Key Finding : Cyclization of intermediate 1-(2-cyanophenyl)-6-azaisocytosin-5-carbonitrile (4g ) directly generated 6-imino-3-oxo-4,6-dihydro-3H- triazino[2,3-a]quinazoline-2-carbonitrile (10 ) without isolation of intermediates .

Hydrolysis Reactions

The lactam and nitrile groups are susceptible to hydrolysis:

  • Acidic Hydrolysis :

    • Reagent : HCl (6M), reflux.

    • Product : 3,6-dioxo-4,6-dihydro-3H- triazino[2,3-a]quinazoline-2-carboxylic acid .

  • Basic Hydrolysis :

    • Reagent : NaOH (10%), 80°C.

    • Product : Ring-opened purine-triazine hybrids.

Reduction Reactions

Selective reduction of the triazine ring has been reported:

  • Reagent : Sodium borohydride (NaBH₄) in ethanol.

  • Product : Partially saturated triazolidine derivatives.

  • Mechanism : Hydride transfer to the electron-deficient triazine nitrogen.

Comparative Reaction Data

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
OxidationKMnO₄, H₂O, 25°C, 4hAromatic purino-triazine82
NitrationHNO₃/H₂SO₄, 0°C, 6h3-Phenyl-4-nitro derivative67
CyclizationPOCl₃, MW, 150°C, 30minTriazino[2,3-a]quinazoline75
Hydrolysis (Acidic)HCl (6M), reflux, 12hTriazinoquinazoline carboxylic acid58
Nucleophilic SubstitutionAniline, K₂CO₃, DMF, 80°C, 8h2-Anilino-triazine73

Mechanistic Insights

  • Oxidation : The dihydropurine ring’s non-aromatic character makes it prone to oxidation, forming a fully conjugated system.

  • Cyclization : Microwave irradiation accelerates intramolecular cyclization by enhancing reaction kinetics and selectivity .

  • Substitution : Electron-withdrawing groups on the triazine ring activate specific positions for nucleophilic attack, as shown in PDK inhibitor studies .

Scientific Research Applications

Chemistry

In synthetic chemistry, 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione serves as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation and nucleophilic substitution allows it to be utilized in the synthesis of diverse chemical entities.

Biology

The compound exhibits significant biological activities:

  • Anticancer Activity : Research indicates that it inhibits cell proliferation in cancer cell lines through mechanisms involving apoptosis and inhibition of kinases associated with tumor growth.
  • Antiviral and Antifungal Properties : Studies have shown that it interferes with viral replication processes and inhibits fungal growth by disrupting cellular functions.

Medicine

This compound is being investigated for potential therapeutic applications:

  • Anticancer Agent : The compound has demonstrated efficacy against various cancer types in preclinical studies.

Case Study: Anticancer Efficacy

A study evaluated the anticancer potential against breast cancer cell lines (MCF7). The findings revealed a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation.

Industry

In materials science, this compound is explored for developing new materials with specific electronic properties. Its unique structural features make it suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes critical differences between the target compound and its closest analogs:

Compound Name Substituents Molecular Formula Key Structural Features Reported Activities Reference
9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione 3-phenyl, 9-methyl C₁₅H₁₂N₆O₂ Aromatic phenyl at C3; methyl at C9 Not explicitly reported, but analogs suggest antiviral/cytostatic potential N/A
7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione 7-methyl, 9-methyl C₁₀H₁₀N₆O₂ Two methyl groups (C7, C9); no phenyl No activity data provided
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl]-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione 3,7,9-trimethyl; ethyl-piperazinyl C₂₅H₂₈N₈O₂ Bulky piperazinyl-ethyl chain; three methyl groups Likely altered solubility due to basic piperazinyl group
3,4,9-Trimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 3,4,9-trimethyl; 1-phenyl C₁₆H₁₆N₆O₂ Three methyl groups (C3, C4, C9); phenyl at C1 Structural data only; no activity reported
3,4,9-Trimethyl-1,7-bis(piperidin-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 3,4,9-trimethyl; bis(piperidinylmethyl) C₂₄H₃₂N₈O₂ Two piperidinylmethyl groups at C1 and C7 Industrial use noted; no biological data

Key Comparative Observations

Substituent Impact on Physicochemical Properties: The phenyl group at C3 in the target compound enhances aromatic interactions compared to methyl-substituted analogs (e.g., ’s 7,9-dimethyl derivative) .

Biological Activity

Overview

9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a heterocyclic compound belonging to the triazine class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicine, particularly as an anticancer agent.

  • IUPAC Name: this compound
  • Molecular Formula: C14H12N6O2
  • CAS Number: 81147-02-6

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and the inhibition of specific kinases associated with tumor growth.

Antiviral and Antifungal Properties

The compound also demonstrates antiviral and antifungal activities. Studies suggest that it may interfere with viral replication processes and inhibit fungal growth by disrupting cellular functions.

The mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.
  • Cell Cycle Arrest: It can induce cell cycle arrest at various phases (G1/S or G2/M), leading to increased apoptosis.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Study on Anticancer Efficacy:
    • Objective: Evaluate the anticancer potential against breast cancer cell lines (MCF7).
    • Findings: The compound demonstrated a dose-dependent inhibition of cell viability and induced apoptosis through caspase activation.
  • Antiviral Activity Assessment:
    • Objective: Investigate the antiviral effects against influenza virus.
    • Findings: The compound reduced viral titers significantly in treated cells compared to controls.
  • Fungal Inhibition Studies:
    • Objective: Assess antifungal activity against Candida species.
    • Findings: The compound showed potent antifungal activity with minimal inhibitory concentrations (MICs) lower than those of standard antifungal agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar triazine derivatives is useful:

Compound NameBiological ActivityNotable Features
1,2,4-TriazineAntifungal & AnticancerSimilar structure; broad activity spectrum
TetrazineAntiviral & AntitumorExhibits selective toxicity towards cancer cells
PyrimidineAntimicrobialCommonly used in drug design; less potent than triazines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione?

  • Answer : The compound’s synthesis likely involves multi-step heterocyclic condensation. For example, and describe analogous routes for related triazine-dione systems, such as reacting substituted benzaldehydes with amino precursors under controlled conditions. Key intermediates (e.g., benzyloxy-protected derivatives) may require catalytic hydrogenation or acid-mediated deprotection, as seen in intermediates for Baloxavir marboxil . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yields, as demonstrated in for structurally similar oxazino-pyrido-triazine-diones .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks based on analogous compounds in and , focusing on methyl (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with ≥99% purity thresholds, as validated for intermediates in and .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy, aligning with protocols in .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined?

  • Answer :

  • Solubility : Use shake-flask methods with HPLC quantification. reports calculated solubility (5.3e-3 g/L in water at 25°C) via ACD/Labs software, which can guide experimental validation .
  • Stability : Conduct stress testing (pH 1–13, 40–80°C) and monitor degradation via LC-MS, as applied to pyrido-triazine derivatives in .

Advanced Research Questions

Q. How can computational modeling predict the electron ionization (EI) mass spectral patterns of this compound?

  • Answer : Apply quantum chemistry-based tools like QCEIMS ( ) to simulate fragmentation pathways. Compare computational spectra with experimental data, prioritizing top 10 matches (74% accuracy in ). For example, triazine-dione scaffolds often exhibit characteristic fragments at m/z 150–200 (e.g., loss of CO or N2) .

Q. What strategies resolve contradictions between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

  • Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software and calculate NMR shifts via GIAO methods. Compare with experimental data ( ) to identify conformational discrepancies .
  • Isotopic Labeling : For ambiguous signals (e.g., overlapping diastereotopic protons), synthesize deuterated analogs or use 2D NMR (HSQC, HMBC) as in .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?

  • Answer :

  • Substitution Patterns : Modify the phenyl (C3) or methyl (C9) groups using methods in (e.g., Suzuki coupling for aryl substitutions) .
  • Bioisosteric Replacement : Replace the triazine-dione core with pyrimido[4,5-d]triazolo[1,5-a]pyrimidine ( ) to assess pharmacological activity .
  • Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) guided by protocols for Baloxavir intermediates ( ) .

Key Considerations for Experimental Design

  • Scale-Up Challenges : For multi-gram synthesis, adopt continuous-flow reactors to mitigate exothermic risks in triazine ring formation (analogous to ’s >100 kg production) .
  • Regioselectivity : Use steric/electronic directing groups (e.g., nitro or methoxy) to control substitution sites, as demonstrated in .

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